beta-Ionyl acetate
Overview
Description
It has the molecular formula C15H24O2 and a molecular weight of 236.3499 . This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Ionyl acetate can be synthesized through the esterification of beta-ionone with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Beta-Ionyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-ionone and other related compounds.
Reduction: The compound can be reduced to form beta-ionyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Beta-ionone and related ketones.
Reduction: Beta-ionyl alcohol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Beta-Ionyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various sesquiterpenoids and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of beta-Ionyl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor binding. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s antimicrobial activity is thought to result from its interaction with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Beta-Ionyl acetate can be compared with other similar sesquiterpenoids such as:
Beta-Ionone: Similar in structure but lacks the acetate group.
Beta-Ionyl alcohol: The reduced form of this compound.
Alpha-Ionone: An isomer with a different arrangement of the double bond.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical and physical properties. This functional group also contributes to its pleasant aroma, making it highly valuable in the fragrance industry .
Biological Activity
Beta-Ionyl acetate, with the chemical formula and CAS number 22030-19-9, is a compound belonging to the class of esters. It is primarily recognized for its applications in the fragrance and flavor industries due to its pleasant aroma. Recent research has highlighted its potential biological activities, including antimicrobial and antioxidant properties, which are critical for various therapeutic applications.
This compound can be synthesized through the esterification of beta-ionone with acetic acid, typically using an acid catalyst like sulfuric acid. The reaction conditions involve reflux to ensure complete conversion of reactants into the desired ester product. The compound is soluble in fats and ethanol but insoluble in water, which influences its application in food and cosmetic products.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 236.35 g/mol |
Boiling Point | 120 °C @ 2 mm Hg |
Solubility | Soluble in fats; insoluble in water; soluble in ethanol |
Antioxidant Activity
This compound exhibits significant antioxidant properties. Its mechanism involves scavenging free radicals and inhibiting oxidative stress pathways, which are crucial in preventing cellular damage. Studies have demonstrated that it can mitigate reactive oxygen species (ROS) generation in various cell-free assays.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its interaction with microbial cell membranes, leading to cell lysis. This property makes it a candidate for developing natural preservatives in food and personal care products.
Case Studies
- Antioxidant Efficacy : A study evaluated the free radical scavenging activity of this compound using DPPH and ABTS assays. The compound showed substantial inhibition percentages, indicating strong antioxidant potential.
- Antimicrobial Testing : In vitro studies assessed the antimicrobial effects against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability upon treatment with this compound.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antioxidant | Significant free radical scavenging |
Antimicrobial | Effective against E. coli and Staphylococcus aureus |
Therapeutic Potential | Ongoing research for inflammatory disease treatment |
The biological activity of this compound is mediated through several mechanisms:
- Antioxidant Mechanism : It engages in hydrogen atom transfer and single electron transfer processes to neutralize free radicals.
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to increased permeability and eventual cell death.
Research Findings
Recent studies have focused on optimizing extraction methods for compounds related to this compound, revealing that ultrasonic-assisted extraction enhances yield while preserving biological activity. Furthermore, ongoing research aims to explore its potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h8-9,12H,6-7,10H2,1-5H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKSVNXBYBTQC-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Natural raspberry aroma | |
Record name | beta-Ionyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 °C. @ 2.00 mm Hg | |
Record name | beta-Ionyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
Record name | beta-Ionyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.934-0.944 | |
Record name | beta-Ionyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53319-91-8, 22030-19-9 | |
Record name | beta-Ionyl acetate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-IONYL ACETATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7416U6WD2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Ionyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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